molecular formula C5H6N2O2 B11965080 5-hydroxy-6-methyl-1H-pyrimidin-4-one CAS No. 65765-96-0

5-hydroxy-6-methyl-1H-pyrimidin-4-one

Cat. No.: B11965080
CAS No.: 65765-96-0
M. Wt: 126.11 g/mol
InChI Key: NQOBJXHISBXBPL-UHFFFAOYSA-N
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Description

5-hydroxy-6-methyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-6-methyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. When heated under reflux with methanol sodium in butanol, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-hydroxy-6-methyl-1H-pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6-methyl-2H-pyran-2-one
  • 6-methyl-4(3H)-pyrimidinone
  • 6-methyl-4-oxopyrimidine

Uniqueness

5-hydroxy-6-methyl-1H-pyrimidin-4-one is unique due to its specific structural features, such as the presence of both hydroxyl and methyl groups on the pyrimidine ring.

Properties

CAS No.

65765-96-0

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-hydroxy-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C5H6N2O2/c1-3-4(8)5(9)7-2-6-3/h2,8H,1H3,(H,6,7,9)

InChI Key

NQOBJXHISBXBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=N1)O

Origin of Product

United States

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